

Introduction: The Role of Stable Isotopes in Modern Research

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Compound of Interest

Compound Name: *L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride*

Cat. No.: B579898

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In the landscape of quantitative biology and drug development, precision and accuracy are paramount. Stable Isotope-Labeled (SIL) compounds have emerged as indispensable tools, enabling researchers to trace, identify, and quantify molecules within complex biological systems with unparalleled accuracy. Unlike their radioactive counterparts, stable isotopes are non-hazardous and do not decay, making them ideal for in-vivo metabolic studies. This guide focuses on a particularly powerful SIL compound: L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride.

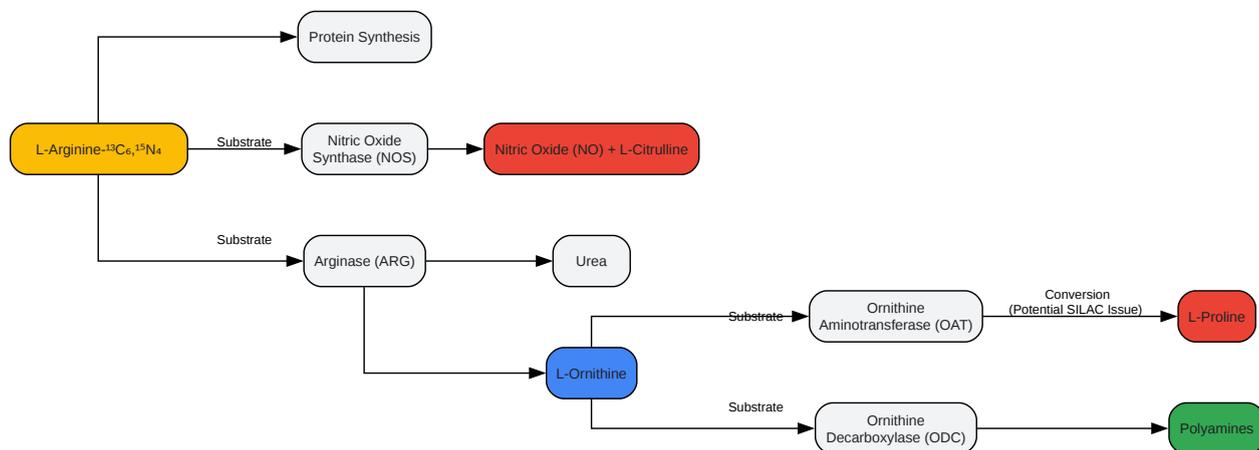
What is L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride?

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a non-radioactive, heavy-isotope-labeled form of the amino acid L-Arginine.[1] In this molecule, all six carbon (C) atoms are replaced with the heavy isotope Carbon-13 (¹³C), and all four nitrogen (N) atoms are replaced with the heavy isotope Nitrogen-15 (¹⁵N).[1][2] The hydrochloride (HCl) salt form enhances its stability and solubility.

The result is a molecule that is chemically identical to its naturally occurring ("light") counterpart but possesses a greater mass. This precise mass difference of +10 Daltons (6 from ¹³C and 4 from ¹⁵N) is the cornerstone of its utility, allowing it to be unambiguously distinguished from the endogenous L-Arginine pool by a mass spectrometer. This property makes it a gold-standard reagent for quantitative proteomics, metabolic flux analysis, and as an internal standard for absolute quantification.[2][3]

The Centrality of L-Arginine in Mammalian Metabolism

L-Arginine is a semi-essential amino acid that serves as a critical node in numerous physiological pathways.[4][5] Its importance extends far beyond its role as a building block for protein synthesis. It is the sole substrate for nitric oxide synthases (NOS) to produce nitric oxide (NO), a vital signaling molecule in vasodilation and immune response.[3][6] Furthermore, it is a key intermediate in the urea cycle and a precursor for the synthesis of other important molecules such as creatine, proline, and polyamines.[7][8] This metabolic versatility makes L-Arginine and its associated pathways a focal point of research in cardiovascular disease, immunology, and oncology.[6][9]



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Figure 1: Key metabolic fates of L-Arginine.

Physicochemical Properties and Quality Control

The reliability of any quantitative experiment hinges on the quality of the reagents. For L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride, several parameters are critical for ensuring experimental success.

Key Specifications

| Property | Value (Unlabeled L-Arginine HCl) | Value (L-Arginine- ¹³ C ₆ , ¹⁵ N ₄ HCl) | Significance |
|--------------------------|--|---|---|
| Molecular Formula | C ₆ H ₁₅ ClN ₄ O ₂ | ¹³ C ₆ H ₁₅ Cl ¹⁵ N ₄ O ₂ | Defines atomic composition.[10] |
| Molecular Weight | ~210.66 g/mol | ~220.59 g/mol | The +10 Da shift is crucial for MS detection.[2][10] |
| Labeled CAS Number | 1119-34-2 | 202468-25-5 | Unique identifier for the labeled compound.[11][12] |
| Isotopic Enrichment | N/A | ≥99% | High enrichment minimizes signal interference from unlabeled species. |
| Chemical Purity | ≥98% | ≥98% | Ensures no chemical contaminants interfere with the experiment.[13] |
| Chiral Purity (L-isomer) | ≥98% | ≥98% | Ensures biological activity, as enzymes are stereospecific.[13] |

Importance of Isotopic and Chiral Purity

High isotopic enrichment (typically >99%) is essential for accurate quantification. Lower enrichment levels mean the "heavy" standard contains a significant amount of lighter isotopologues, which can complicate data analysis and skew results. Likewise, high chemical and

chiral purity are non-negotiable. Biological systems are stereospecific, and enzymes in the arginine metabolic pathways will only process the L-isomer. Contamination with the D-isomer or other impurities can inhibit cell growth or interfere with mass spectrometric analysis.[13]

Core Application 1: Quantitative Proteomics via SILAC

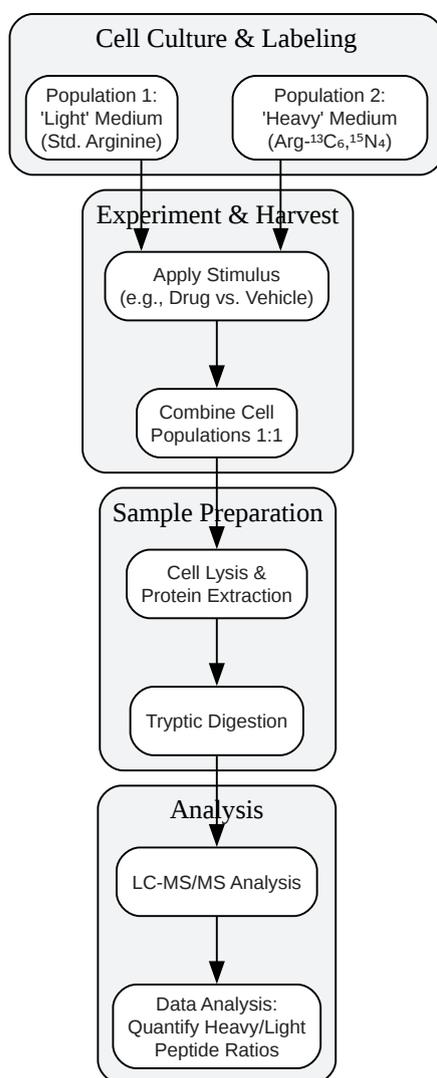
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the accurate, relative quantification of protein abundance between different cell populations.[14]

Principle of SILAC

The core principle of SILAC is to metabolically label the entire proteome of living cells.[15] Two populations of cells are cultured in media that are identical except for one key difference: one contains normal "light" L-Arginine, while the other contains "heavy" L-Arginine- $^{13}\text{C}_6,^{15}\text{N}_4$. [14] Over several cell divisions, the heavy arginine is fully incorporated into all newly synthesized proteins in the second population.[16] After applying an experimental stimulus (e.g., drug treatment) to one population, the two are mixed 1:1. Because the samples are combined at the very beginning of the workflow, subsequent processing steps like cell lysis, protein digestion, and sample cleanup affect both proteomes equally, dramatically reducing experimental variability.[15]

During mass spectrometry analysis, a given peptide from the "light" sample and its "heavy" counterpart are chemically identical and co-elute, but they are resolved as a distinct pair of peaks separated by the specific mass difference of the incorporated label. The ratio of the signal intensities of these two peaks directly reflects the relative abundance of the protein in the two original cell populations.[14]

Experimental Workflow



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Figure 2: Standard workflow for a SILAC experiment.

Detailed Protocol: A SILAC Experiment for Drug Response

This protocol outlines a standard SILAC experiment to compare protein expression changes in a cancer cell line (e.g., HeLa) in response to a targeted inhibitor.

- Media Preparation:
 - Prepare "Light" SILAC Medium: Use DMEM deficient in L-Arginine and L-Lysine. Supplement with 10% dialyzed Fetal Bovine Serum (dFBS), standard L-Lysine, and standard L-Arginine HCl.[17]
 - Prepare "Heavy" SILAC Medium: Use the same base medium and dFBS. Supplement with standard L-Lysine and L-Arginine-¹³C₆, ¹⁵N₄ HCl.[17]
 - Causality: Using dFBS is critical to prevent contamination from unlabeled amino acids present in standard serum, which would lead to incomplete labeling.[18]

- Cell Adaptation and Labeling:
 - Culture HeLa cells in both "Light" and "Heavy" media for at least six cell doublings.[19]
 - Causality: A minimum of five to six doublings is required to dilute the pre-existing "light" proteome and ensure >97% incorporation of the heavy amino acid.[19]
- Verification of Incorporation (QC Step):
 - Harvest a small aliquot of cells from the "Heavy" culture.
 - Extract proteins, perform a quick in-gel digest, and analyze by LC-MS/MS.
 - Search the data without specifying variable modifications for Arg-10. Manually inspect spectra to confirm that arginine-containing peptides show a complete shift to the heavy form. Incomplete labeling will appear as a mix of light and heavy peaks.[16][20]
- Experimental Treatment:
 - Plate the adapted "Light" and "Heavy" cells.
 - Treat the "Heavy" cells with the targeted inhibitor at a predetermined concentration and duration.
 - Treat the "Light" cells with a vehicle control (e.g., DMSO).
- Harvesting and Mixing:
 - Wash cells twice with ice-cold PBS.
 - Accurately count the cells from both populations and mix them at a precise 1:1 ratio.
 - Causality: Mixing at the cell stage, rather than the protein lysate stage, ensures that any protein loss during extraction is identical for both samples, preserving the quantitative ratios.[15]
- Protein Extraction and Digestion:
 - Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
 - Quantify total protein concentration (e.g., via BCA assay).
 - Perform in-solution or in-gel digestion of the proteome using trypsin.
 - Causality: Trypsin cleaves C-terminal to arginine and lysine residues. By labeling arginine (and typically lysine as well), this ensures nearly every resulting peptide can be quantified.[18]
- LC-MS/MS Analysis and Data Quantification:
 - Analyze the digested peptides on a high-resolution Orbitrap mass spectrometer.
 - Process the raw data using software designed for SILAC analysis (e.g., MaxQuant). The software will identify peptide pairs and calculate the Heavy/Light (H/L) intensity ratios, which correspond to the protein abundance changes.

Critical Consideration: Arginine-to-Proline Conversion and Its Mitigation

A significant challenge in SILAC experiments is the metabolic conversion of arginine to proline by some cell lines.[21][22] This occurs when the cell's arginase enzyme converts the heavy L-Arginine- $^{13}\text{C}_6,^{15}\text{N}_4$ into heavy ornithine, which can then be further metabolized into heavy proline.[22]

- The Problem: This conversion leads to the incorporation of heavy proline into newly synthesized proteins. For a peptide that naturally contains proline, its "heavy" version will now show a mixed isotopic envelope (some with only heavy arginine, some with heavy arginine and heavy proline), splitting the signal and leading to a systematic underestimation of the H/L ratio.[17]
- The Solution: The most effective and simplest way to prevent this is to supplement both the "Light" and "Heavy" SILAC media with a high concentration of unlabeled L-Proline (e.g., 200 mg/L).[17][21] This excess of "light" proline saturates the metabolic pathway, effectively blocking the incorporation of any newly converted "heavy" proline.[21]

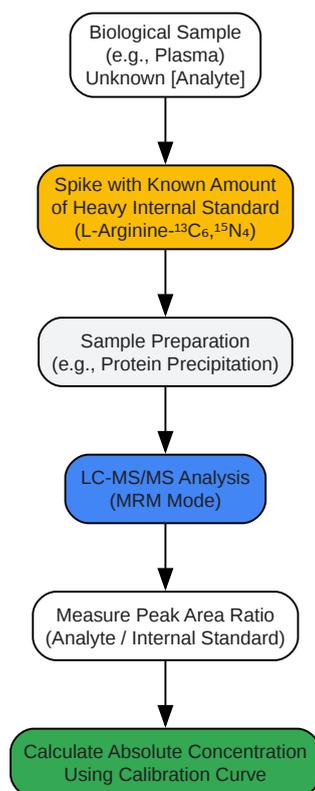
Core Application 2: Absolute Quantification using Isotope Dilution Mass Spectrometry

While SILAC excels at relative quantification, determining the absolute concentration of a molecule (e.g., L-Arginine in plasma) requires a different approach. Here, L-Arginine- $^{13}\text{C}_6,^{15}\text{N}_4$ serves as the perfect internal standard (IS) for isotope dilution mass spectrometry.[9][23]

Principle of the Stable Isotope Labeled Internal Standard

The principle is to add a known amount of the heavy-labeled IS to a sample containing an unknown amount of the natural, light analyte.[23] The IS and the analyte are chemically identical and behave the same way during sample extraction, cleanup, and chromatographic separation. Any sample loss will affect both equally. In the mass spectrometer, they are differentiated by their mass. By measuring the peak area ratio of the endogenous analyte to the IS and comparing it to a calibration curve, the absolute concentration of the analyte can be calculated with very high precision and accuracy.[24]

Experimental Workflow



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Figure 3: Workflow for absolute quantification using a stable isotope-labeled internal standard.

Detailed Protocol: Quantification of L-Arginine in Human Plasma

This protocol describes a robust method for measuring the absolute concentration of L-Arginine in human plasma using LC-MS/MS.

- Preparation of Standards and Internal Standard Solution:
 - Prepare a stock solution of the Internal Standard (IS), L-Arginine-¹³C₆,¹⁵N₄ HCl, at a known concentration (e.g., 10 μM) in water.
 - Prepare a series of calibration standards by spiking known concentrations of unlabeled L-Arginine HCl into a surrogate matrix (e.g., water or 1% BSA in PBS).[25]
- Sample Preparation:
 - Aliquot 50 μL of human plasma, calibration standards, and QC samples into microcentrifuge tubes.[23]
 - Add a fixed volume (e.g., 10 μL) of the IS solution to every tube.
 - Add 200 μL of ice-cold acetonitrile to precipitate proteins.[23]
 - Causality: Acetonitrile denatures and precipitates abundant plasma proteins, which would otherwise interfere with the analysis. The IS is added before this step to control for any variability or analyte loss during precipitation.[9][23]
 - Vortex and centrifuge at high speed (e.g., 14,000 x g for 10 min).
 - Transfer the supernatant to a new plate or vials and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable mobile phase (e.g., 100 μL of 0.1% formic acid in water).[23]
- LC-MS/MS Analysis:
 - Analyze samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Causality: MRM provides exceptional sensitivity and selectivity by monitoring specific "transitions" for both the analyte and the IS. This involves isolating the parent ion (Q1) and detecting a specific fragment ion (Q3) after collision-induced dissociation.
 - MRM Transitions:

| Compound | Parent Ion (Q1 m/z) | Fragment Ion (Q3 m/z) |
|--|---------------------|-----------------------|
| L-Arginine (Light) | 175.2 | 70.1 |
| L-Arginine- ¹³ C ₆ , ¹⁵ N ₄ (Heavy IS) | 185.2 | 79.1 |

Note: Transitions are based on published methods and may require optimization. The heavy IS transition reflects a +10 Da shift.[23]

Data Analysis: Building a Calibration Curve

- For each calibration standard, calculate the peak area ratio of the light L-Arginine to the heavy IS.

- Plot these ratios against the known concentrations of the standards.
- Perform a linear regression to generate a calibration curve.
- For the unknown plasma samples, calculate their light/heavy peak area ratios.
- Interpolate the absolute concentration of L-Arginine in the plasma samples from the linear regression equation of the calibration curve.

Core Application 3: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network.[26] By using L-Arginine- $^{13}\text{C}_6$, $^{15}\text{N}_4$ as an isotopic tracer, researchers can follow the journey of its carbon and nitrogen atoms through interconnected metabolic pathways.[27]

Principle of Isotopic Tracing

The principle is to introduce the heavy-labeled substrate into a biological system (e.g., cell culture) and allow it to reach a metabolic steady state.[28] The labeled arginine is taken up by the cells and metabolized. Downstream metabolites will incorporate the heavy ^{13}C and ^{15}N atoms, leading to predictable mass shifts. By measuring the mass isotopomer distributions (the relative abundances of different isotopically labeled forms of a metabolite) using mass spectrometry, it is possible to deduce the relative contributions of different pathways to the production of that metabolite.[26][28]

Experimental Design Considerations for MFA

- **Tracer Selection:** L-Arginine- $^{13}\text{C}_6$, $^{15}\text{N}_4$ is an excellent tracer because it labels both the carbon skeleton and the nitrogen groups, allowing for simultaneous tracking of C and N flux.[28]
- **Steady-State:** MFA experiments are typically performed under pseudo-steady-state conditions, where cell growth and metabolism are stable. This is often achieved using a chemostat for continuous culture.[28]
- **Time Course:** Samples are taken at various time points after introducing the tracer to monitor the kinetics of label incorporation into downstream metabolites.
- **Analytical Platform:** High-resolution mass spectrometry (like Orbitrap or TOF) is required to resolve the different mass isotopomers of each metabolite.
- **Computational Modeling:** The measured mass isotopomer distributions are fed into computational models that mathematically solve for the intracellular reaction fluxes that best explain the observed labeling patterns.[26]

Troubleshooting and Advanced Insights

Diagnosing and Solving Incomplete Labeling

Incomplete labeling is a common issue in SILAC that severely compromises quantitative accuracy.[19][29]

- **Symptom:** The SILAC ratio distribution is skewed in favor of the light-labeled proteins.[20] In the mass spectrum of a peptide from a "heavy"-labeled sample, a residual "light" peak is visible.
- **Causes:**
 - **Insufficient Cell Divisions:** The most common cause. Pre-existing light proteins have not been sufficiently diluted.[19]
 - **Contamination with Light Amino Acids:** Using non-dialyzed serum is a primary source of unlabeled arginine.[18]

- Cell Line-Specific Issues: Some primary cells or slow-growing lines have slow protein turnover rates.[19][20]
- Solutions:
 - Extend Culture Time: Ensure at least 5-6 doublings and verify labeling efficiency by MS before starting the main experiment.[19]
 - Use High-Quality Reagents: Always use SILAC-grade media and dialyzed serum.[18]
 - Correction Factors: If labeling is consistently incomplete but stable (e.g., plateaus at 90%), a mathematical correction factor can be applied during data analysis, though achieving full labeling is always preferable.[30]

The Utility of Label-Swap Experiments

To enhance confidence in results and correct for any unforeseen systemic bias, performing a biological replicate with the isotopic labels swapped is highly recommended.[29] In the repeat experiment, the control condition would be cultured in "heavy" media and the treated condition in "light" media. Any effects that are not due to the biological stimulus but are artifacts of the labeling process will be revealed and can be averaged out, increasing the reliability of the identified protein expression changes.[29]

Conclusion

L-Arginine-¹³C₆,¹⁵N₄ Hydrochloride is a versatile and powerful tool for modern biological and biomedical research. Its ability to act as a metabolic label in SILAC experiments provides a highly accurate method for relative protein quantification, revealing complex changes in the proteome. As a stable isotope-labeled internal standard, it is the cornerstone of the gold-standard method for absolute quantification of L-Arginine in biological fluids. Finally, as an isotopic tracer, it enables the sophisticated mapping of metabolic fluxes, offering a dynamic view of cellular physiology. Understanding the principles behind its application, the detailed methodologies for its use, and the potential pitfalls and their solutions is essential for any researcher aiming to leverage this reagent to its full potential.

References

- Cambridge Isotope Laboratories. SILAC Reagents and Sets. [URL: <https://www.isotope.com/products/applications/proteomics/silac-reagents-and-sets>]
- van der Knaap, J. A., et al. (2010). Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. *Proteomics*. [URL: <https://pubmed.ncbi.nlm.nih.gov/20049849/>]
- Wikipedia. Stable isotope labeling by amino acids in cell culture. [URL: https://en.wikipedia.org/wiki/Stable_isotope_labeling_by_amino_acids_in_cell_culture]
- Yale University. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics. [URL: <https://medicine.yale.edu/keck/ycga/proteomics/silac/>]
- ResearchGate. Metabolic conversion of isotope-coded arginine to proline in SILAC... [URL: https://www.researchgate.net/figure/Metabolic-conversion-of-isotope-coded-arginine-to-proline-in-SILAC-experiments-The_fig1_23156680]
- ResearchGate. Stable isotope labeling with amino acids in cell culture (SILAC)-derived metabolic techniques. [URL: https://www.researchgate.net/figure/Stable-isotope-labeling-with-amino-acids-in-cell-culture-SILAC-derived-metabolic_fig1_326978438]
- BenchChem. (2025). Preventing arginine to proline conversion in SILAC experiments. [URL: <https://www.benchchem.com/technical-support/arginine-proline-conversion-silac>]
- BenchChem. (2025). Troubleshooting incomplete SILAC labeling with L-(6-¹³C)Lysine. [URL: <https://www.benchchem.com/technical-support/incomplete-silac-labeling>]
- Sigma-Aldrich. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer. [URL: <https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/186/459/tfl-silac-ms.pdf>]
- NCBI Bookshelf. Arginine metabolic pathways and their deviations in AD brain. [URL: <https://www.ncbi.nlm.nih.gov/books/NBK570973/figure/F3/>]
- Morris, S. M. Jr. (2010). L-Arginine Metabolic Pathways. *The Open Nitric Oxide Journal*. [URL: <https://benthamopen.com/contents/pdf/TONJ/TONJ-2-9.pdf>]
- ResearchGate. Metabolic pathways of L-arginine. [URL: <https://www.researchgate.net>]

- Popovic, P. J., et al. (2012). L-arginine metabolism as pivotal interface of mutual host–microbe interactions in the gut. *Gut Microbes*. [URL: <https://www.tandfonline.com/doi/full/10.4161/gmic.19125>]
- Bentham Open. L-Arginine Metabolic Pathways. [URL: <https://benthamopen.com/ABSTRACT/TONJ-2-9>]
- Deng, L., et al. (2011). A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). *Molecular & Cellular Proteomics*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3047155/>]
- Creative Proteomics. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics. [URL: <https://www.creative-proteomics.com/resource/advanced-arginine-detection-lc-ms-hplc-metabolomics.htm>]
- Cordes, T., et al. (2021). One-shot ¹³C/¹⁵N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. *Molecular Systems Biology*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8240097/>]
- Zhang, Y., et al. (2014). Quantitative Comparison of Proteomes Using SILAC. *Current Protocols in Molecular Biology*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4107572/>]
- Raymond, S. E., & Lacher, N. A. (2016). Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). *Methods in Molecular Biology*. [URL: <https://pubmed.ncbi.nlm.nih.gov/26602113/>]
- Shin, S., et al. (2011). Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS. *Journal of Chromatography B*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3046255/>]
- Marcilla, M., et al. A SYSTEMATIC APPROACH TO EVALUATE METABOLIC CONVERSIONS OF AMINO ACIDS IN SILAC EXPERIMENTS. [URL: <https://www.secf.>]
- CORE. Development, validation, and comparison of four methods to simultaneously quantify L-arginine, citrulline, and ornithine in. [URL: <https://core.ac.uk/download/pdf/82763638.pdf>]
- Cambridge Isotope Laboratories, Inc. L-Arginine-HCl (¹³C₆, 99%; ¹⁵N₄, 99%). [URL: <https://www.isotope.com/products/cnlm-539-h>]
- Sigma-Aldrich. L-Arginine-¹³C₆,¹⁵N₄ hydrochloride. [URL: <https://www.sigmaaldrich.com/US/en/product/sigma/608033>]
- MedchemExpress. L-Arginine-¹³C₆,¹⁵N₄ hydrochloride. [URL: <https://www.medchemexpress.com/l-arginine-13c6-15n4-hydrochloride.html>]
- Zhao, Y., et al. (2019). Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling. *Methods in Molecular Biology*. [URL: <https://pubmed.ncbi.nlm.nih.gov/31124065/>]
- ResearchGate. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [URL: https://www.researchgate.net/publication/285584825_Quantification_of_Arginine_and_Its_Methylated_Derivatives_in_Plasma_by_High-Performance_Liquid_Chromatography_Tandem_Mass_Spectrometry_LC-MSMS]
- Cambridge Isotope Laboratories, Inc. L-Arginine-HCl (¹³C₆, 99%; ¹⁵N₄, 99%). [URL: <https://shop.isotope.com/productdetails.aspx?itemno=CNLM-539-H>]
- LGC Standards. **L-Arginine-13C6,15N4 Hydrochloride**. [URL: <https://www.lgcstandards.com/US/en/L-Arginine-13C6-15N4-Hydrochloride/p/TRC-A784002>]
- Creative Biolabs. L-Arginine-HCl, ¹³C₆, ¹⁵N₄ for SILAC. [URL: <https://www.creative-biolabs.com/p/l-arginine-hcl-13c6-15n4-for-silac-51787.htm>]
- MedchemExpress. Metabolic flux analysis: MFA. [URL: <https://www.medchemexpress.>]
- PubChem. L-arginine, hydrochloride. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/517302>]
- LGC Standards. Chemical Data for **L-Arginine-13C6,15N4 Hydrochloride**. [URL: <https://www.lgcstandards.>]
- Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). *Proteome Science*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3419639/>]
- Cayman Chemical. L-Arginine-¹³C₆ (hydrochloride). [URL: <https://www.caymanchem.com/product/27443>]
- MedchemExpress. L-Arginine-¹³C₆ hydrochloride. [URL: <https://www.medchemexpress.com/l-arginine-13c6-hydrochloride.html>]
- Creative Proteomics. Overview of ¹³C Metabolic Flux Analysis. [URL: <https://www.creative-proteomics.com/resource/overview-of-13c-metabolic-flux-analysis.htm>]
- ResearchGate. "Heavy"-isotope label from ¹³C₆¹⁵N₄-arginine (Arg-10) is converted into... [URL: https://www.researchgate.net/figure/Heavy-isotope-label-from-13C615N4-arginine-Arg-10-is-converted-into-other-amino_fig1_262846875]
- Smith, N. A., et al. (2011). Quantitative analysis of SILAC data sets using spectral counting. *Journal of Proteome Research*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218204/>]
- Thermo Fisher Scientific. CERTIFICATE OF ANALYSIS - PRODUCT NUMBER: 88434. [URL: <https://assets.thermofisher.com/TFS-Assets/LSG/coa/SA2329342.pdf>]

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Sources

- 1. L-Arginine-HCl, 13C6, 15N4 for SILAC - Creative Biolabs [[creative-biolabs.com](https://www.creative-biolabs.com)]
- 2. [isotope.com](https://www.isotope.com) [[isotope.com](https://www.isotope.com)]
- 3. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 4. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
- 5. L-Arginine Metabolic Pathways [[benthamopenarchives.com](https://www.benthamopenarchives.com)]
- 6. [benthamopenarchives.com](https://www.benthamopenarchives.com) [[benthamopenarchives.com](https://www.benthamopenarchives.com)]
- 7. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer's Disease - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 8. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 9. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 10. L-arginine, hydrochloride | C6H15CIN4O2 | CID 517302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [isotope.com](https://www.isotope.com) [[isotope.com](https://www.isotope.com)]
- 12. L-Arginine-13C6,15N4 Hydrochloride | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 13. [documents.thermofisher.com](https://www.documents.thermofisher.com) [[documents.thermofisher.com](https://www.documents.thermofisher.com)]
- 14. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 15. [isotope.com](https://www.isotope.com) [[isotope.com](https://www.isotope.com)]
- 16. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 23. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [[metabolomics.creative-proteomics.com](https://www.metabolomics.creative-proteomics.com)]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [[creative-proteomics.com](https://www.creative-proteomics.com)]
- 27. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 28. One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
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